2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone is a complex organic compound that features a triazole ring substituted with a fluorophenoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorophenoxy group .
Scientific Research Applications
2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The nitro group and the triazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high energetic material.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds contain similar triazole and nitro functionalities and are used in energetic materials.
5-(2-(2-Chloro-4-fluorophenoxy)-1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (BBA-22): Used as a herbicide with similar phenoxy and nitro groups.
Uniqueness
2-[5-(2-Fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-morpholino-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14FN5O5 |
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Molecular Weight |
351.29 g/mol |
IUPAC Name |
2-[5-(2-fluorophenoxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H14FN5O5/c15-10-3-1-2-4-11(10)25-14-16-13(20(22)23)17-19(14)9-12(21)18-5-7-24-8-6-18/h1-4H,5-9H2 |
InChI Key |
VIAIISUBZUHESW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC=CC=C3F |
Origin of Product |
United States |
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